![molecular formula C8H9N3 B13038761 3-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13038761.png)
3-Methylimidazo[1,2-a]pyridin-6-amine
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Overview
Description
3-Methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a methyl group at position 3 and an amine group at position 5. The imidazo[1,2-a]pyridine scaffold is pharmacologically significant, as seen in marketed drugs like zolimidine (anti-ulcer) and zolpidem (hypnotic) . The methyl group at position 3 sterically and electronically blocks electrophilic reactions at this typically reactive site, redirecting reactivity to other positions, such as nucleophilic substitution at position 2 . The amine at position 6 enhances solubility and provides a handle for further functionalization, making this compound a versatile intermediate in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[1,2-a]pyridin-6-amine typically involves multi-component reactions. One common method is the one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is carried out in the presence of potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂), yielding 3-aroylimidazo[1,2-a]-N-heterocycles in good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of efficient catalysts and solvents can be scaled up for industrial applications. The use of solvent-free and catalyst-free conditions under microwave irradiation has also been explored for the synthesis of imidazo[1,2-a]pyridines .
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[1,2-a]pyridin-6-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using oxidizing agents such as hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
3-Methylimidazo[1,2-a]pyridin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.
Biology: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function .
Comparison with Similar Compounds
The structural and functional nuances of 3-Methylimidazo[1,2-a]pyridin-6-amine are highlighted through comparisons with analogous imidazo-fused heterocycles (Table 1). Key differences include substituent positions, fused ring systems, and resulting physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Position Effects The methyl group at C3 in this compound redirects electrophilic reactions to C2, unlike unsubstituted imidazo[1,2-a]pyridines, which react preferentially at C3 .
Ring System Variations
- Imidazo[1,2-b]pyridazine derivatives (e.g., 6-Chloro-3-methylimidazo[1,2-b]pyridazine) exhibit reduced aromaticity compared to imidazo[1,2-a]pyridines, influencing their reactivity and binding affinity .
Functional Group Impact The -NH₂ group at C6 in this compound enables facile derivatization (e.g., acylation, as seen in ), whereas halogenated analogs (e.g., 6-Chloroimidazo[1,2-a]pyridine) serve as cross-coupling intermediates .
Biological Relevance
- Compounds like 2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine () demonstrate high purity (99%) and are explored as kinase inhibitors, highlighting the imidazo[1,2-a]pyridine scaffold’s versatility in drug discovery .
Biological Activity
3-Methylimidazo[1,2-a]pyridin-6-amine (often referred to as 3-MIP) is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
Overview of Biological Activity
3-MIP exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anti-tubercular effects. Its interactions with various biological targets suggest significant implications for medicinal chemistry and pharmacology.
Key Biological Activities
- Antimicrobial Activity : 3-MIP has shown promising results against various microbial strains. For instance, it has been investigated for its efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.625 to 10 μg/mL against different strains .
- Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory properties. In vitro studies indicated that certain derivatives of 3-MIP demonstrated significant inhibition of protein denaturation, suggesting potential use in treating inflammatory conditions .
- Mutagenicity : There is evidence that 3-MIP can form DNA adducts through interactions with cytochrome P450 enzymes, leading to potential mutagenic effects. This mechanism underscores the importance of understanding the compound's safety profile in therapeutic applications.
The biological activity of 3-MIP can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing the metabolism of xenobiotics and endogenous compounds. This interaction can lead to the formation of reactive intermediates that may interact with DNA and proteins.
- Cellular Signaling Modulation : 3-MIP can alter cellular signaling pathways and gene expression. It has been reported to induce oxidative stress in cells, activating stress response pathways that may be beneficial in certain therapeutic contexts.
- DNA Binding : The formation of DNA adducts is a critical aspect of its biological activity. This binding can lead to mutations and potentially carcinogenic effects, necessitating further research into its safety.
Case Studies and Research Findings
Several studies have highlighted the biological activities of 3-MIP and its derivatives:
- Antitubercular Activity : A study by Moraski et al. identified several imidazo[1,2-a]pyridine derivatives with significant anti-tubercular activity against both replicating and non-replicating Mycobacterium tuberculosis strains. The most potent compounds had MIC values as low as 0.03 μM .
- Anti-inflammatory Potential : In a study evaluating anti-inflammatory effects, certain derivatives exhibited superior inhibition compared to standard drugs like diclofenac sodium at concentrations as low as 100 μg/mL .
Comparative Analysis of Related Compounds
Compound | Biological Activity | MIC (μg/mL) |
---|---|---|
This compound | Antitubercular, Anti-inflammatory | 0.625 - 10 |
Imidazo[1,2-a]pyridine | Broad medicinal applications | Variable |
Pyrido[1,2-a]pyrimidine | Therapeutic agent development | Variable |
Q & A
Q. What are the established synthetic routes for 3-Methylimidazo[1,2-a]pyridin-6-amine, and how can reaction conditions be optimized?
Basic Research Focus
The compound is typically synthesized via condensation reactions. A common method involves reacting 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with amines in methanol under reflux for 16 hours, catalyzed by glacial acetic acid . Optimization includes adjusting stoichiometric ratios (e.g., 1:1 aldehyde-to-amine), solvent polarity, and temperature. For example, methanol is preferred for solubility, while prolonged reflux ensures completion. Monitoring via TLC or HPLC is critical to track reaction progress.
Advanced Consideration
Microwave-assisted synthesis (e.g., 100–150°C, 20–30 minutes) significantly reduces reaction time compared to traditional reflux . Catalysts like meglumine can enhance yields in multicomponent reactions, though electron-donating substituents on reactants may lead to side products, requiring careful substituent selection .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Research Focus
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). The imidazo-pyridine core shows distinct splitting patterns due to anisotropic effects .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 174.09) and fragmentation patterns .
- IR : Identify amine N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
Advanced Consideration
For ambiguous signals, 2D NMR (COSY, HSQC) resolves overlapping peaks. Single-crystal X-ray diffraction (via WinGX/ORTEP) provides absolute configuration validation, particularly for chiral derivatives. Anisotropic displacement parameters in crystallography help assess molecular packing and stability .
Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?
Advanced Research Focus
Contradictions often arise from assay variability or structural modifications. For example:
- Solubility Issues : Poor aqueous solubility may lead to false negatives. Use DMSO/PBS co-solvents (≤1% DMSO) or pro-drug strategies (e.g., acetylated amines) .
- Substituent Effects : A study on imidazo[1,2-a]pyridine-chalcone conjugates showed that chloro substituents enhance anti-trypanosomal activity (IC50 = 1.35 μM), while electron-withdrawing groups reduce membrane permeability . Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric).
Q. What strategies improve the yield of this compound derivatives in condensation reactions?
Advanced Research Focus
- Catalyst Screening : Glacial acetic acid is standard, but Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., proline) may accelerate imine formation .
- Solvent Optimization : Switch to polar aprotic solvents (DMF, DMSO) for sterically hindered reactants.
- Workflow Integration : Use flow chemistry for continuous processing, minimizing intermediate degradation .
Q. How can computational methods guide the design of this compound-based inhibitors?
Advanced Research Focus
- Docking Studies : Model interactions with target proteins (e.g., Trypanosoma brucei tubulin) using AutoDock Vina. Prioritize derivatives with strong hydrogen bonds to catalytic residues .
- QSAR Analysis : Correlate substituent electronegativity with bioactivity. For instance, meta-substituted aryl groups enhance binding affinity due to π-π stacking .
Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Focus
- Purification : Column chromatography is impractical at scale. Switch to recrystallization (ethanol/water) or centrifugal partitioning .
- Byproduct Management : Optimize quenching steps (e.g., NaHCO3 washes) to remove unreacted aldehydes .
- Regulatory Compliance : Ensure intermediates meet ICH guidelines for genotoxic impurities (e.g., nitrosamines < 1 ppm) .
Q. How do structural modifications impact the photophysical properties of this compound?
Advanced Research Focus
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
3-methylimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C8H9N3/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,9H2,1H3 |
InChI Key |
WDSNBPOJRYJXOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)N |
Origin of Product |
United States |
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